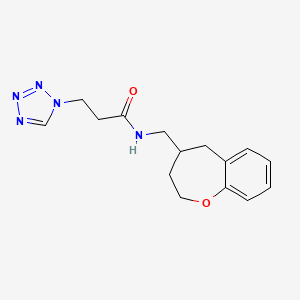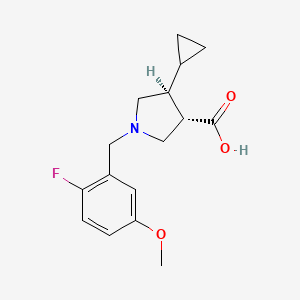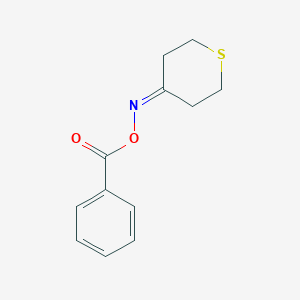
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide and related compounds often involves multistep chemical reactions, starting from base chemical structures to the final compound through a series of intermediates. For instance, the design and synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showcase the complexity and creativity involved in synthesizing novel compounds for potential therapeutic use (Kamiński et al., 2015). These processes typically require advanced organic synthesis techniques, including coupling reactions, use of catalysts, and specific conditions to achieve high yields and desired specificity.
Molecular Structure Analysis
The molecular structure of such compounds is determined through various spectroscopic and crystallographic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide detailed information on the compound's molecular framework, the arrangement of atoms, and the configuration of its functional groups. For example, the structure of novel compounds with potential cyclooxygenase-2 inhibition properties was elucidated using X-ray crystallography, demonstrating the precision required to define the molecular geometry and electronic structure of complex organic compounds (Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(5-7-20-11-17-18-19-20)16-10-12-6-8-22-14-4-2-1-3-13(14)9-12/h1-4,11-12H,5-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTMFODUJMDTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)

![[(3aS*,9bS*)-2-{[5-(ethylthio)-2-thienyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5656024.png)
![5-acetyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5656030.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
![2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)
![3-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5656064.png)
![(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)

